Veldoreotide TFA

Somatostatin Receptor Agonist Functional Selectivity GIRK Channel Assay

Veldoreotide TFA (DG3173) is a synthetic somatostatin analog with potent, balanced agonism at SSTR2/4/5, including high SSTR4 affinity (EC50 ~31 nM). It uniquely inhibits GH secretion in octreotide-resistant adenomas, enabling critical studies on SSA resistance and SSTR4-mediated pathways. Not interchangeable with octreotide or lanreotide. Purchase for selective, validated research applications.

Molecular Formula C62H75F3N12O12
Molecular Weight 1237.3 g/mol
Cat. No. B15136029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeldoreotide TFA
Molecular FormulaC62H75F3N12O12
Molecular Weight1237.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C60H74N12O10.C2HF3O2/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61;3-2(4,5)1(6)7/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77);(H,6,7)/t37-,46+,47+,48-,49+,50+,54+;/m1./s1
InChIKeyKMXURQSBSDDSPX-NTYYTJCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veldoreotide (TFA) Compound Profile: A Unique Somatostatin Receptor 2/4/5 Agonist for Acromegaly and NET Research


Veldoreotide (TFA), also known as DG3173, PTR-3173, or Somatoprim, is a synthetic, conformationally-constrained cyclic peptide somatostatin analog (SSA) [1]. It is a potent agonist of somatostatin receptors (SSTRs) subtypes 2, 4, and 5, distinguishing it from first-generation SSAs like octreotide and lanreotide [2]. This compound is a New Molecular Entity investigated for the treatment of acromegaly and neuroendocrine tumors (NETs), demonstrating the ability to inhibit growth hormone (GH) secretion, even in adenomas unresponsive to octreotide [3].

Why Veldoreotide (TFA) Cannot Be Replaced by Generic Somatostatin Analogs


Simple substitution with first- or second-generation somatostatin analogs is not scientifically valid due to Veldoreotide's unique receptor activation profile. While octreotide and lanreotide exhibit high selectivity for SSTR2 [1], and pasireotide primarily targets SSTR5 [2], Veldoreotide is a potent, full agonist at SSTR2, SSTR4, and SSTR5 [3]. Critically, in functional assays, Veldoreotide activates both SSTR2 and SSTR5 signaling under identical conditions, whereas octreotide and pasireotide are selective for SSTR2 and SSTR5, respectively [3]. Furthermore, Veldoreotide potently inhibits GH secretion in human pituitary adenomas that are non-responsive to octreotide [4]. These functional and pharmacodynamic differences preclude interchangeable use and necessitate compound-specific procurement for targeted research on SST4 pathways or dual SSTR2/5 activation.

Quantitative Evidence for Differentiating Veldoreotide (TFA) from Comparator Somatostatin Analogs


Veldoreotide (TFA) vs. Octreotide and Pasireotide: Differential Receptor Activation Profiles in HEK293 Cells

Veldoreotide exhibits a unique functional activation profile compared to first- and second-generation SSAs. In a direct comparison using a fluorescence-based membrane potential assay in HEK293 cells co-expressing individual somatostatin receptors and GIRK2 channels, veldoreotide acted as a full agonist at SST2, SST4, and SST5. In contrast, octreotide selectively activated only SST2, and pasireotide selectively activated only SST5 [1]. This indicates that veldoreotide, but not its comparators, can functionally engage both SST2 and SST5 under identical conditions.

Somatostatin Receptor Agonist Functional Selectivity GIRK Channel Assay

Veldoreotide (TFA) EC50 Potency at Human Somatostatin Receptor Subtypes 2, 4, and 5

Veldoreotide demonstrates high potency and efficacy in activating SST2, SST4, and SST5 receptors. In HEK293 cells co-expressing the GIRK2 channel, the EC50 values for veldoreotide were 37.6 ± 4.5 nM (SST2), 31.3 ± 14.4 nM (SST4), and 10.5 ± 3.4 nM (SST5) [1]. While first-generation SSAs like octreotide and lanreotide have sub-nanomolar affinity for SST2 (IC50 ~0.4-2.1 nM), they lack meaningful affinity for SST4 (IC50 >1000 nM) [2]. This highlights veldoreotide's unique capacity to potently engage the SST4 receptor.

SSTR4 Agonist Receptor Binding Affinity EC50 Determination

Veldoreotide (TFA) Inhibits GH Secretion in Octreotide-Non-Responsive Human Pituitary Adenomas

Veldoreotide effectively reduces growth hormone secretion in human pituitary adenomas that are resistant to octreotide. In primary cell cultures derived from human GH-secreting adenomas, veldoreotide inhibited GH secretion with a mean IC50 of 0.49 nM [1]. Notably, in a subset of tumors defined as 'octreotide-non-responsive' (showing <10% suppression of GH release at 10 nM octreotide), veldoreotide still achieved a significant mean GH suppression of 27.5 ± 5.2% at the same concentration .

Acromegaly GH Secretion Inhibition Octreotide Resistance

Veldoreotide (TFA) Demonstrates Superior Selectivity for GH vs. Insulin Suppression in Preclinical Models

A potential advantage of veldoreotide over other SSAs is its improved therapeutic index regarding glucose homeostasis. In rodent models, veldoreotide inhibited GH secretion with a potency 10,000-fold greater than its suppression of insulin release [1]. This is in contrast to clinically used SSAs like pasireotide, which are known to cause significant hyperglycemia due to their potent suppression of insulin secretion via SSTR5 activation [2].

Glucose Homeostasis Therapeutic Index Insulin Suppression

Veldoreotide (TFA) Inhibits Proliferation and Chromogranin A Secretion in SST4-Expressing NET Cells

Veldoreotide's functional activity at SST4 translates to relevant anti-secretory and anti-proliferative effects in a cellular model of neuroendocrine tumors. In SST4-transfected BON-1 cells (a human pancreatic NET cell line), veldoreotide inhibited both cell proliferation and chromogranin A (CgA) secretion [1]. This effect is specific to SST4, as veldoreotide did not significantly inhibit wild-type BON-1 cells, which lack this receptor [2].

Neuroendocrine Tumor SST4 Anti-proliferative Assay

Optimal Research Applications for Veldoreotide (TFA) Based on Comparative Evidence


Investigating Somatostatin Receptor 4 (SSTR4) Pharmacology and Signaling

Veldoreotide (TFA) is the most potent peptidic SSTR4 agonist with cross-validated EC50 data available for procurement [1]. Unlike octreotide and lanreotide, which are inactive at SSTR4 (IC50 >1000 nM), veldoreotide activates this receptor with an EC50 of ~31 nM [2]. It is therefore the compound of choice for studies requiring selective activation of SSTR4 in functional assays, such as GIRK channel activation, cAMP inhibition, or investigation of SSTR4-mediated analgesia.

Modeling Therapeutic Response in Octreotide-Resistant Acromegaly and NETs

Veldoreotide is uniquely validated for use in preclinical models of octreotide resistance. Evidence shows it can significantly inhibit GH secretion in primary human pituitary adenoma cells that are unresponsive to octreotide [3]. This makes it an essential tool for researchers studying mechanisms of SSA resistance, screening for biomarkers of response to next-generation SSAs, or developing combination therapies for refractory acromegaly and neuroendocrine tumors.

Comparative Studies of SSTR2/5 Dual Agonism and Glucose Homeostasis

Veldoreotide's unique functional profile as a dual SSTR2/5 agonist [4] makes it a critical comparator for studies on the metabolic side effects of somatostatin analogs. Its high selectivity for GH suppression over insulin release (10,000-fold in rodents) positions it as a key tool for investigating the mechanisms of SSA-induced hyperglycemia and for developing next-generation agents with improved safety profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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